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molecular formula C8H8NaO3S B147469 Sodium 4-vinylbenzenesulfonate CAS No. 2695-37-6

Sodium 4-vinylbenzenesulfonate

Cat. No. B147469
M. Wt: 207.20 g/mol
InChI Key: OMSKWMHSUQZBRS-UHFFFAOYSA-N
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Patent
US04623689

Procedure details

A polymerization flask, the inner atmosphere of which was substituted with nitrogen, was charged with 0.2 g of Emulgen 935 (polyoxyethylene nonylphenol ether supplied by Kao-Atlas), 0.2 g of Emulgen 920 (polyoxyethylene nonylphenol ether supplied by Kao-Atlas), 0.3 g of acidic sodium sulfite (NaHSO3) and 46.5 g of water, and the temperature was elevated to 40° C. in a nitrogen current. A liquid monomer mixture comprising 30 g of styrene, 67 g of ethyl acrylate and 3 g of 2-hydroxyethyl methacrylate, an aqueous solution of 2.5 g of sodium p-styrene-sulfonate having a purity of 82.0% (Spinomar NaSS supplied by Toyo Soda) in 47.5 g of water and an aqueous solution of a polymerization initiator formed by dissolving 0.5 g of ammonium persulfate in 49.5 g of water were added into the polymerization flask over a period of 3 hours and polymerization was carried out at 40° C. After completion of the addition, the polymerization was further conducted at 40° C. for 3 hours.
[Compound]
Name
NaSS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
47.5 g
Type
solvent
Reaction Step One
[Compound]
Name
polyoxyethylene nonylphenol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyoxyethylene nonylphenol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
46.5 g
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
67 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[CH2:7]=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(OCC)(=O)C=C.C(OCCO)(=O)C(C)=C>O>[CH2:7]=[CH:8][C:9]1[CH:14]=[CH:13][C:12]([S:1]([O-:4])(=[O:3])=[O:2])=[CH:11][CH:10]=1.[Na+:5] |f:0.1.2,7.8|

Inputs

Step One
Name
NaSS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
47.5 g
Type
solvent
Smiles
O
Step Two
Name
polyoxyethylene nonylphenol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
polyoxyethylene nonylphenol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.3 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
46.5 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
67 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Five
Name
Quantity
3 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A polymerization flask, the inner atmosphere of which was substituted with nitrogen
CUSTOM
Type
CUSTOM
Details
was elevated to 40° C. in a nitrogen current

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 509.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04623689

Procedure details

A polymerization flask, the inner atmosphere of which was substituted with nitrogen, was charged with 0.2 g of Emulgen 935 (polyoxyethylene nonylphenol ether supplied by Kao-Atlas), 0.2 g of Emulgen 920 (polyoxyethylene nonylphenol ether supplied by Kao-Atlas), 0.3 g of acidic sodium sulfite (NaHSO3) and 46.5 g of water, and the temperature was elevated to 40° C. in a nitrogen current. A liquid monomer mixture comprising 30 g of styrene, 67 g of ethyl acrylate and 3 g of 2-hydroxyethyl methacrylate, an aqueous solution of 2.5 g of sodium p-styrene-sulfonate having a purity of 82.0% (Spinomar NaSS supplied by Toyo Soda) in 47.5 g of water and an aqueous solution of a polymerization initiator formed by dissolving 0.5 g of ammonium persulfate in 49.5 g of water were added into the polymerization flask over a period of 3 hours and polymerization was carried out at 40° C. After completion of the addition, the polymerization was further conducted at 40° C. for 3 hours.
[Compound]
Name
NaSS
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
47.5 g
Type
solvent
Reaction Step One
[Compound]
Name
polyoxyethylene nonylphenol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
polyoxyethylene nonylphenol ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Two
Name
Quantity
46.5 g
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
67 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[S:1]([O-:4])([O-:3])=[O:2].[Na+:5].[Na+].[CH2:7]=[CH:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C(OCC)(=O)C=C.C(OCCO)(=O)C(C)=C>O>[CH2:7]=[CH:8][C:9]1[CH:14]=[CH:13][C:12]([S:1]([O-:4])(=[O:3])=[O:2])=[CH:11][CH:10]=1.[Na+:5] |f:0.1.2,7.8|

Inputs

Step One
Name
NaSS
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
47.5 g
Type
solvent
Smiles
O
Step Two
Name
polyoxyethylene nonylphenol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
polyoxyethylene nonylphenol ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0.3 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
46.5 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Step Four
Name
Quantity
67 g
Type
reactant
Smiles
C(C=C)(=O)OCC
Step Five
Name
Quantity
3 g
Type
reactant
Smiles
C(C(=C)C)(=O)OCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A polymerization flask, the inner atmosphere of which was substituted with nitrogen
CUSTOM
Type
CUSTOM
Details
was elevated to 40° C. in a nitrogen current

Outcomes

Product
Name
Type
product
Smiles
C=CC1=CC=C(C=C1)S(=O)(=O)[O-].[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 509.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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